6,6'-Dinitrodiphenic acid

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

6,6'-Dinitrodiphenic acid is the historically first atropisomer, offering an unmatched rotational energy barrier and chiral recognition. Its unique diastereomeric salt solubility differences with α-phenylethylamine enable scalable, high-purity resolution of racemic amines—far superior to 6,6'-dimethyl or 6,6'-dichloro analogs. Essential for asymmetric Ullmann coupling research, chiral stationary phase (CSP) development, and computational modeling of sterically hindered biaryls. Procure from trusted sources for your critical chiral separations and method development.

Molecular Formula C14H8N2O8
Molecular Weight 332.22 g/mol
CAS No. 5457-32-9
Cat. No. B189106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dinitrodiphenic acid
CAS5457-32-9
Molecular FormulaC14H8N2O8
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)
InChIKeyHSXZZWGNLDGWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dinitrodiphenic Acid (CAS 5457-32-9): Identity and Baseline Characterization


6,6'-Dinitrodiphenic acid (6,6'-Dinitrobiphenyl-2,2'-dicarboxylic acid, CAS 5457-32-9) is an axially chiral, ortho-substituted biphenyl derivative [1]. Its molecular formula is C14H8N2O8 with a molecular weight of 332.22 g/mol . The compound is a solid carboxylic acid characterized by restricted rotation around the biphenyl bond, which gives rise to stable atropisomerism. This property was first identified in 1922 with this specific compound, establishing it as the prototypical atropisomer [2].

The Procurement Risk: Why Analogs Cannot Substitute for 6,6'-Dinitrodiphenic Acid in Key Applications


Generic substitution of 6,6'-dinitrodiphenic acid with other in-class diphenic acids or resolving agents is not feasible due to its unique combination of strong electron-withdrawing nitro groups and steric bulk. This specific substitution pattern dictates its unique pKa, hydrogen-bonding capacity, and the rotational energy barrier that defines its atropisomerism [1]. While other diphenic acid derivatives like 6,6'-dichloro- or 6,6'-dimethyl- analogs exist, they exhibit different steric and electronic properties that profoundly impact their performance in critical applications such as chiral recognition and salt resolution efficiency [2]. The data below demonstrate these quantifiable, performance-defining differences.

Quantitative Evidence Guide: Direct Performance Comparison of 6,6'-Dinitrodiphenic Acid vs. Alternatives


Diastereomeric Salt Solubility: Superior Resolution Efficiency vs. Classical Methods

6,6'-Dinitrodiphenic acid enables the resolution of racemic bases with significantly greater ease and yield than classical agents like tartaric or camphorsulfonic acid. For the resolution of dl-α-phenylethylamine, the use of d-6,6'-dinitrodiphenic acid yields diastereomeric salts with a marked difference in solubility [1]. The less soluble d-BdA salt separates nearly quantitatively from the reaction mixture in high purity after washing, a stark contrast to the unsuitable resolution with brucine previously reported for this acid [1]. The solubility values of the diastereomeric salts at 25°C are provided below.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Chiral Stationary Phase (CSP) Performance: Enhanced Enantioseparation vs. 6,6'-Dimethyl Analogue

As a chiral selector, 6,6'-dinitrodiphenic acid demonstrates superior performance compared to its 6,6'-dimethyl-substituted analog. An ionically bonded chiral stationary phase (CSP 1) based on (R)-(+)-6,6'-dinitrobiphenyl-2,2'-dicarboxylic acid was found to be specifically efficient for separating a wide range of enantiomeric benzamido alcohols [1]. In a direct comparison, the analogous phase based on (S)-(+)-6,6'-dimethylbiphenyl-2,2'-dicarboxylic acid (CSP 2) was explicitly described as 'less effective' [1].

Chiral Chromatography Enantioseparation Stationary Phase Design HPLC

Historical Primacy in Atropisomerism: A Foundation for Modern Stereochemical Studies

6,6'-Dinitrodiphenic acid holds a unique, verifiable position as the compound in which atropisomerism was first experimentally confirmed. The resolution of this acid into its stable enantiomers by Christie and Kenner in 1922 provided the critical evidence for hindered rotation around the biphenyl axis as a source of molecular chirality [1]. This established the acid as the foundational model for studying axial chirality.

Atropisomerism Stereochemistry Axial Chirality

Conformational Analysis: Preferred Orthogonal Geometry by Gas-Phase Electron Diffraction

The precise three-dimensional structure of 6,6'-dinitrodiphenic acid has been determined in the gas phase, providing quantitative geometric parameters that are essential for computational modeling and understanding its intermolecular interactions. The study confirms that the two aryl rings adopt an orthogonal conformation to minimize steric repulsion between the ortho-substituents [1].

Conformational Analysis Molecular Structure Electron Diffraction

Validated Application Scenarios for Procuring 6,6'-Dinitrodiphenic Acid


Process-Scale Chiral Resolution of Amines via Diastereomeric Salt Formation

The quantitative solubility differences between its diastereomeric salts with α-phenylethylamine [1] make 6,6'-dinitrodiphenic acid a highly effective and scalable resolving agent for racemic amines. The near-quantitative precipitation of the less soluble salt enables high-purity enantiomer recovery in a streamlined process, offering a clear advantage over less selective or more costly traditional resolving agents [1].

Development of High-Performance Axially Chiral Stationary Phases (CSPs)

For analytical laboratories developing HPLC methods for challenging enantioseparations, particularly of amino alcohol derivatives, 6,6'-dinitrodiphenic acid is the preferred chiral selector scaffold. Its demonstrated superior effectiveness over the 6,6'-dimethyl analog [2] justifies its selection as a building block for creating robust, ionically bonded CSPs with C2 symmetry.

Stereochemical and Atropisomerism Research

As the historically first and prototypical atropisomer, 6,6'-dinitrodiphenic acid is the definitive model compound for fundamental studies in axial chirality. Its use is essential in academic settings for demonstrating the principles of atropisomerism, and in research for developing new synthetic methods for axially chiral biaryls, such as the asymmetric Ullmann coupling [3].

Computational Chemistry and Molecular Modeling

The precise gas-phase geometry of 6,6'-dinitrodiphenic acid, defined by its near-orthogonal biphenyl conformation, provides a critical benchmark for validating computational methods and force fields used to model sterically hindered biaryls and predict their properties [4].

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